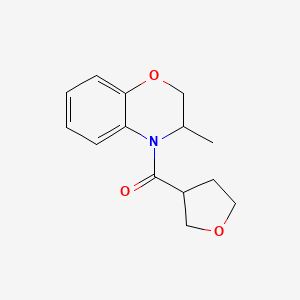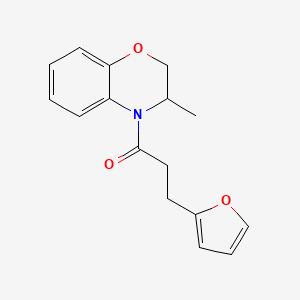
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as MBTH, is a synthetic compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the NF-κB pathway and to activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects. It has also been shown to have antioxidant properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone is its broad range of potential applications, making it a versatile compound for research. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated.
Direcciones Futuras
There are several potential future directions for research on (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may have applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone involves a multi-step process that includes the reaction of 2-aminothiazole with 2-chloro-4-methylbenzoxazinone, followed by the addition of methylamine. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential as a neuroprotective agent and as a treatment for diabetes.
Propiedades
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-6-17-12-5-3-2-4-11(12)15(9)13(16)10-7-18-8-14-10/h2-5,7-9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSCGMHCQOQGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)



![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)




![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)
